4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H6ClN3S and its molecular weight is 199.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is suggested that the methylthio group in similar compounds can be displaced by cyanide ion , which may indicate a potential reaction mechanism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. For instance, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These interactions are crucial as they can influence the activity of these enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . Additionally, it upregulates the level of caspase-3, which is a key enzyme in the process of apoptosis . These effects highlight the compound’s potential in influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it acts as an ATP mimicking tyrosine kinase inhibitor, which can inhibit the activity of the epidermal growth factor receptor (EGFR) . This inhibition can result in changes in gene expression and cellular functions, making it a potential candidate for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . At optimal dosages, it can effectively inhibit the activity of specific enzymes and proteins, leading to desired therapeutic outcomes. Threshold effects have also been observed, indicating the importance of precise dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic processes within the cell . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes are essential for ensuring the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects effectively.
Properties
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-4-5(3-9)6(8)11-7(10-4)12-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSMJMNRTRHBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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